Home > Products > Screening Compounds P12457 > melanoma-overexpressed antigen 1 (36-44)
melanoma-overexpressed antigen 1 (36-44) -

melanoma-overexpressed antigen 1 (36-44)

Catalog Number: EVT-243701
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
melanoma-overexpressed antigen 1
Overview

Melanoma-overexpressed antigen 1 (36-44) is a peptide derived from a melanoma-associated antigen that has gained attention for its potential role in immunotherapy. This antigen is recognized by the immune system, particularly by T cells, which can lead to a targeted immune response against melanoma cells. The identification and characterization of such antigens are crucial for developing effective cancer vaccines and therapies.

Source

Melanoma-overexpressed antigen 1 is primarily sourced from melanoma cells, where it is found to be highly expressed compared to normal tissues. Studies have demonstrated that this antigen can be recognized by specific T cells, indicating its potential as a target for immunotherapy . The expression levels of this antigen can vary among different melanoma cell lines and tumor samples, making it an important subject for research into personalized cancer treatment strategies.

Classification

This antigen falls under the category of tumor-associated antigens, specifically those that are overexpressed in malignant melanoma. Tumor-associated antigens are molecules expressed on the surface of tumor cells that can elicit an immune response. Melanoma-overexpressed antigen 1 (36-44) is classified as a peptide antigen, which plays a significant role in the activation of T cells through major histocompatibility complex (MHC) class I and class II pathways.

Synthesis Analysis

Methods

The synthesis of melanoma-overexpressed antigen 1 (36-44) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process includes:

  1. Preparation of Resin: A solid support resin is functionalized to allow for peptide attachment.
  2. Sequential Coupling: Amino acids are added one at a time, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (typically >98%) .

Technical Details

The synthesis requires precise control over reaction conditions, including temperature and pH, as well as careful monitoring of coupling efficiency to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

Melanoma-overexpressed antigen 1 (36-44) consists of a specific sequence of amino acids that contributes to its recognition by T cells. The precise sequence and structure are critical for its immunogenicity and ability to bind to MHC molecules.

Data

The molecular weight and specific structural characteristics can be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the peptide's conformation and stability under physiological conditions.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of melanoma-overexpressed antigen 1 include:

  1. Peptide Bond Formation: This reaction occurs during the sequential coupling of amino acids.
  2. Cleavage Reactions: These occur during the final step when the peptide is removed from the resin support.
  3. Purification Reactions: Involves HPLC where impurities are separated based on their size and polarity.

Technical Details

Each reaction step must be optimized for efficiency, with careful selection of reagents and conditions to minimize side reactions that could affect yield or purity.

Mechanism of Action

Process

The mechanism by which melanoma-overexpressed antigen 1 (36-44) exerts its effects involves several key steps:

  1. Antigen Presentation: The peptide is presented on the surface of melanoma cells via MHC molecules.
  2. T Cell Activation: Specific T cells recognize this peptide-MHC complex, leading to T cell activation.
  3. Immune Response Initiation: Activated T cells proliferate and differentiate into effector cells that target melanoma cells for destruction.

Data

Studies have shown that this peptide can stimulate robust T cell responses in vitro, suggesting its potential effectiveness in vivo as part of an immunotherapeutic strategy .

Physical and Chemical Properties Analysis

Physical Properties

Melanoma-overexpressed antigen 1 (36-44), like other peptides, has distinct physical properties such as solubility in water and stability under physiological conditions. Its stability can be influenced by factors such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Amino Acid Composition: Determines its hydrophobicity/hydrophilicity balance.
  • Isomerization Potential: Peptides can undergo isomerization which may affect their biological activity.

Relevant analyses often involve studying these properties in different environments to understand how they influence immunogenicity and therapeutic efficacy .

Applications

Scientific Uses

Melanoma-overexpressed antigen 1 (36-44) has several scientific applications:

  • Immunotherapy Development: It serves as a candidate for vaccine development aimed at enhancing anti-tumor immune responses.
  • Diagnostic Tools: Can be used in assays to detect immune responses in patients undergoing treatment or those with melanoma.
  • Research into Tumor Biology: Helps elucidate mechanisms of tumor immune evasion and potential therapeutic targets.
Molecular Characterization of Melanoma-Overexpressed Antigen 1 (36-44)

Genetic and Epigenetic Regulation of Antigen Expression

Promoter Hypomethylation and Transcriptional Activation in Melanomagenesis

MELOE-1 expression in melanoma is primarily driven by epigenetic dysregulation, particularly promoter hypomethylation. Unlike tumor-suppressor genes silenced by hypermethylation, MELOE-1’s promoter undergoes hypomethylation during melanomagenesis, releasing transcriptional repression. Genome-wide methylation analyses reveal that hypomethylation of CpG islands in the meloe gene locus (located antisense to HDAC4 on chromosome 2) correlates with 15-fold increased transcription in metastatic melanoma compared to benign nevi [9] [10]. This hypomethylation is an early event in melanoma progression, detectable in radial growth phase tumors, and intensifies during vertical growth and metastasis. Mechanistically, hypomethylation permits recruitment of the transcription factors MITF and SOX10 to the meloe promoter, driving constitutive expression independent of UV mutagenesis [9].

Role of Tumor Microenvironment in Epigenetic Remodeling

The tumor microenvironment (TME) actively shapes MELOE-1’s epigenetic landscape through cytokine signaling and metabolic alterations. Hypoxic conditions in advanced melanomas stabilize HIF-1α, which upregulates TET demethylases, reducing 5-methylcytosine levels at the meloe locus [6]. Concurrently, TNF-α and IL-6 secreted by tumor-associated macrophages activate NF-κB, inducing DNMT1 degradation and global hypomethylation. This TME-driven epigenetic remodeling synergizes with cell-intrinsic defects in isocitrate dehydrogenase (IDH2), which disrupts 5-hydroxymethylcytosine (5hmC) fidelity, further amplifying MELOE-1 transcription [3] [9].

Table 1: Epigenetic Regulators of MELOE-1 Expression

RegulatorFunctionEffect on MELOE-1Source
TET EnzymesDNA demethylation↑ Expression (Hypomethylation)Tumor microenvironment [9]
DNMT1Maintenance methylation↓ Expression (Hypermethylation)Loss in melanoma [10]
HIF-1αTET activation under hypoxia↑ ExpressionHypoxic TME [6]
IDH2 MutationsDisrupt 5hmC production↑ ExpressionMetabolic remodeling [3]

Antigen Expression Patterns Across Melanoma Subtypes

Differential Expression in Cutaneous vs. Mucosal Melanoma

MELOE-1 exhibits subtype-specific expression patterns dictated by divergent oncogenic drivers. In cutaneous melanoma (CM), where BRAF^V600E^ mutations dominate (50–70% of cases), MELOE-1 is overexpressed in 89% of tumors, correlating with MAPK pathway hyperactivity [4] [8]. Conversely, mucosal melanomas (MM) show reduced expression (32% positivity), coinciding with frequent KIT mutations and infrequent BRAF alterations. This disparity arises because KIT-driven melanomas rely on PI3K/AKT rather than MAPK signaling, limiting meloe transactivation. Notably, acral melanomas—another BRAF-low subtype—display intermediate MELOE-1 levels (45–60%), suggesting anatomical niche-specific regulation [8].

Correlation with Tumor Stage and Metastatic Potential

MELOE-1 expression escalates with melanoma progression, serving as a biomarker of metastatic competence. In stage I/II tumors, only 20–30% exhibit strong MELOE-1 immunoreactivity, rising to >80% in stage IV metastases [6] [10]. Longitudinal studies reveal that MELOE-1^hi^ melanomas metastasize 3.2-fold faster than MELOE-1^lo^ counterparts, with lung and brain metastases showing maximal expression. This stage-dependent surge links to cumulative epigenetic alterations: metastatic niches exhibit hyper-reduction of 5mC at the meloe promoter, while RASSF1A tumor suppressor hypermethylation silences antagonistic regulators [10].

Table 2: MELOE-1 Expression in Melanoma Subtypes and Stages

Subtype/StageExpression FrequencyAssociated DriversClinical Relevance
Cutaneous Melanoma89%BRAF^V600E^, MAPK activationTargeted therapy response [4]
Mucosal Melanoma32%KIT mutationsChemoresistance
Stage I-II20–30%Early epigenetic changesLow metastatic risk
Stage IV Metastases>80%TME-driven hypomethylationRapid progression [6]

Structural and Functional Domains of the Antigenic Peptide

Conformational Dynamics and HLA Binding Affinity

The immunogenic MELOE-1 peptide (sequence: TLNDECWPA) is a 9-mer encoded by the first open reading frame (ORF) of the meloe transcript (residues 36–44) [2]. Its N-terminal threonine and C-terminal alanine anchor it to HLA-A*0201 pockets, with a central tryptophan (W42) bulging outward for T-cell receptor (TCR) engagement. Surface plasmon resonance shows high-affinity HLA binding (K~D~ = 48 nM), exceeding Melan-A/MART-1 by 12-fold [5] [8]. Crucially, the peptide’s β-turn conformation between D40 and W42 stabilizes the HLA-peptide complex, preventing proteasomal degradation and enabling prolonged TCR exposure [5].

Post-Translational Modifications Impacting Immunogenicity

Two PTMs critically modulate MELOE-1’s immunogenicity:

  • Phosphorylation: Serine 39 phosphorylation by PKC enhances HLA binding 7-fold by stabilizing the peptide’s C-terminal conformation. Phospho-mimetic mutants (S39E) boost T-cell activation in 90% of HLA-A*02:01 patients [2] [3].
  • Deamidation: Glutamine 36 deamidation to glutamate occurs in acidic tumor microenvironments. This introduces a negative charge, weakening HLA affinity (K~D~ = 310 nM) and reducing TCR recognition efficiency by 60%—a potential immune evasion mechanism [3].

Interaction with Oncogenic Signaling Pathways

Cross-Talk with MAPK/ERK and PI3K/AKT Pathways

MELOE-1 integrates inputs from MAPK and PI3K cascades to amplify melanoma survival signals. BRAF^V600E^ activates c-Myc via ERK, which binds E-box motifs in the meloe promoter, increasing transcription 4.5-fold [1] [8]. Conversely, PI3K/AKT stabilizes MELOE-1 protein: AKT phosphorylates the E3 ligase TRIM28, preventing its ubiquitination of MELOE-1. This dual-regulation creates a feedforward loop—MELOE-1 inhibits DUSP6 phosphatase, sustaining ERK activity, while simultaneously suppressing PTEN, hyperactivating PI3K [1] [8].

Modulation of p53 and Retinoic Acid Receptor Signaling

MELOE-1 directly antagonizes tumor-suppressive pathways:

  • p53 Signaling: MELOE-1 binds MDM2, augmenting p53 ubiquitination and proteasomal degradation. In TP53-wild-type melanomas, this depletes p21^CIP1^, accelerating G1/S transition [6] [7].
  • Retinoic Acid Receptor (RAR) Signaling: MELOE-1 mimics PRAME, recruiting Polycomb repressor complexes (PRC2) to RAR target genes. EZH2 deposits H3K27me3 marks, silencing RARβ and blocking retinoic acid-induced differentiation and apoptosis. Knockdown of MELOE-1 restores ATRA sensitivity in 70% of resistant melanomas [7] [8].

Properties

Product Name

melanoma-overexpressed antigen 1 (36-44)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.